molecular formula C24H29N3O2S3 B11452582 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11452582
M. Wt: 487.7 g/mol
InChI Key: AHTBJMGNSKWSMQ-UHFFFAOYSA-N
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Description

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the sulfanyl groups, and final acylation to form the acetamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylsulfanyl-5,5-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5]azepin-8-one
  • 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is unique due to its complex structure, which includes multiple heteroatoms and functional groups.

Properties

Molecular Formula

C24H29N3O2S3

Molecular Weight

487.7 g/mol

IUPAC Name

2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H29N3O2S3/c1-15(10-11-16-8-6-5-7-9-16)25-19(28)14-31-21-20-17-12-24(2,3)29-13-18(17)32-22(20)27-23(26-21)30-4/h5-9,15H,10-14H2,1-4H3,(H,25,28)

InChI Key

AHTBJMGNSKWSMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)COC(C4)(C)C)SC

Origin of Product

United States

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